1-Cyclohexyl-1-hydroxytetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-hydroxytetradecan-2-one is an organic compound with the molecular formula C20H38O2. It is characterized by a cyclohexyl group attached to a hydroxytetradecanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-hydroxytetradecan-2-one typically involves the reaction of cyclohexanone with a long-chain alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanone attacks the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-hydroxytetradecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of cyclohexyl halides or amines.
Scientific Research Applications
1-Cyclohexyl-1-hydroxytetradecan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-hydroxytetradecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Cyclohexanone: A simpler analog with a similar cyclohexyl group but lacking the long alkyl chain.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexyl ring, similar to the hydroxyl group in 1-Cyclohexyl-1-hydroxytetradecan-2-one.
Tetradecanone: A long-chain ketone without the cyclohexyl group
Uniqueness: this compound is unique due to the combination of a cyclohexyl group and a long alkyl chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
88522-70-7 |
---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-hydroxytetradecan-2-one |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-14-17-19(21)20(22)18-15-12-11-13-16-18/h18,20,22H,2-17H2,1H3 |
InChI Key |
LZIRLAUZZHPKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.